

In-Depth Technical Guide to Sebaconitrile: Molecular Properties and Synthesis

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Compound of Interest

Compound Name: Sebaconitrile

Cat. No.: B1670059

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This technical guide provides a comprehensive overview of the core physicochemical properties of **sebaconitrile**, a key intermediate in various industrial applications, including the synthesis of polymers and pharmaceuticals. The document details its molecular formula and weight and presents a detailed experimental protocol for its synthesis from sebacic acid.

Core Molecular and Physical Properties

Sebaconitrile, also known as decanedinitrile or 1,8-dicyanooctane, is an organic compound with two nitrile functional groups.^{[1][2]} Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source |
|-------------------|------------------------------------------------|--------------|
| Molecular Formula | C ₁₀ H ₁₆ N ₂ | [1][2][3][4] |
| Molecular Weight | 164.25 g/mol | [1][2][3] |
| CAS Number | 1871-96-1 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2][5] |
| Melting Point | 7-8 °C | [4][6] |
| Boiling Point | 199-200 °C | [4][6] |
| Density | 0.915 g/mL at 20 °C | [4] |

Synthesis of Sebaconitrile from Sebacic Acid: An Experimental Protocol

The industrial synthesis of **sebaconitrile** is primarily achieved through the reaction of sebacic acid with ammonia in the presence of a catalyst at elevated temperatures. This process involves the formation of the diamide intermediate, sebacamide, followed by dehydration to yield **sebaconitrile**.

Experimental Procedure

Materials:

- Sebacic acid
- Anhydrous ammonia
- Catalyst (e.g., silica gel, alumina, or a specific proprietary catalyst)
- Inert gas (e.g., nitrogen) for purging
- Solvent for purification (e.g., toluene)
- Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

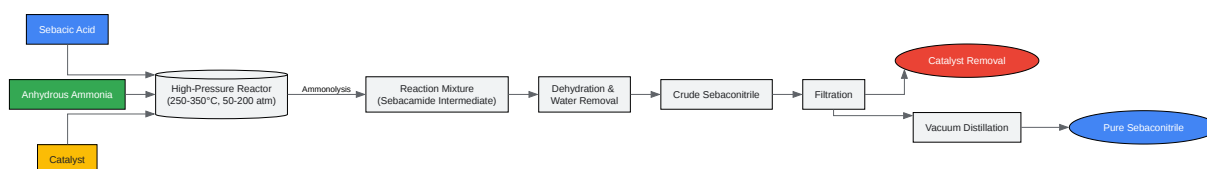
- High-pressure reactor equipped with a stirrer, temperature and pressure controls, a gas inlet, and a condenser.
- Distillation apparatus
- Filtration system
- Rotary evaporator

Methodology:

- **Reactor Charging:** The high-pressure reactor is charged with sebacic acid and the selected catalyst. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any air and moisture.
- **Ammonolysis:** Anhydrous ammonia is introduced into the reactor. The mixture is then heated to a temperature typically in the range of 250-350°C. The pressure is maintained at a high level, often between 50 and 200 atmospheres, to keep the ammonia in a liquid or supercritical state and to facilitate the reaction. The reaction mixture is stirred continuously to ensure proper mixing and heat distribution. This stage results in the formation of sebacamide.
- **Dehydration:** Following the ammonolysis, the temperature is often increased to facilitate the dehydration of the sebacamide intermediate to **sebaconitrile**. Water is formed as a byproduct and is continuously removed from the reactor to drive the reaction to completion.
- **Cooling and Depressurization:** Once the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is carefully vented.
- **Product Isolation and Purification:** The crude reaction mixture is discharged from the reactor. The catalyst is removed by filtration. The crude **sebaconitrile** is then purified, typically by vacuum distillation. An optional solvent extraction and subsequent drying of the organic phase can be employed for further purification. The final product is a clear, colorless to light yellow liquid.

Experimental Workflow: Synthesis of Sebaconitrile

The following diagram illustrates the key stages in the synthesis of **sebaconitrile** from sebacic acid.



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Caption: Synthesis of **Sebaconitrile** from Sebacic Acid.

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